Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a phosphonate group Phosphonates are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized conditions to ensure high yields and purity. The use of microwave irradiation and palladium catalysts has been shown to be effective in achieving rapid and high-yielding reactions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in metabolic pathways . This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Bisphosphonates: Compounds containing two phosphonate groups, used in the treatment of osteoporosis.
Phosphonic acids: Compounds with a phosphonate group and additional functional groups, used in various chemical and industrial applications.
Uniqueness
Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate is unique due to its specific structure, which includes a cyclopentyl ring and an ethyl group. This structure provides distinct chemical properties and reactivity compared to other phosphonates, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62518-10-9 |
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Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(3-ethylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H21O4P/c1-4-9-5-6-10(7-9)11(12)8-16(13,14-2)15-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
NGWLXIFCXYHFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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